7-Iodoquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

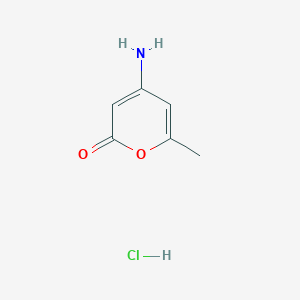

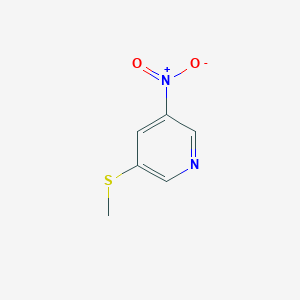

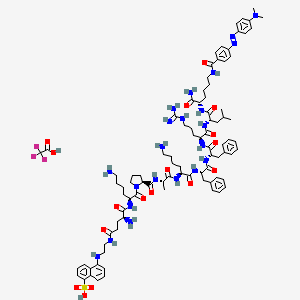

7-Iodoquinazolin-2-amine (CAS No. 1935610-10-8) is a chemical compound that has been explored for its various biological properties and potential applications in scientific research and industry1. It is used as a laboratory chemical and in the manufacture of chemical compounds2.

Synthesis Analysis

The synthesis of 7-Iodoquinazolin-2-amine is not explicitly mentioned in the search results. However, quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction3. An approach to iodinated indolo[1,2-c]quinazoline amines via I2/cumene hydroperoxide (CHP)-promoted cascade annulation of diarylalkynes and isocyanides has been described4.

Molecular Structure Analysis

The molecular formula of 7-Iodoquinazolin-2-amine is C8H6IN3, and its molecular weight is 271.06 g/mol15. The structure of this compound includes a quinazoline ring with an iodine atom at the 7th position and an amine group at the 2nd position5.

Chemical Reactions Analysis

Quinazoline derivatives, including 7-Iodoquinazolin-2-amine, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling6.

Physical And Chemical Properties Analysis

7-Iodoquinazolin-2-amine is a compound with a high GI absorption and is BBB permeant5. It is not a P-gp substrate but is a CYP1A2 inhibitor5. Its water solubility is low, with a Log S (ESOL) of -3.35.

Aplicaciones Científicas De Investigación

Synthesis and Antifungal Applications

A group of novel 6-iodoquinazolin-4(3H)-one derivatives, related to 7-Iodoquinazolin-2-amine, was synthesized and evaluated for their fungicidal activities. These compounds were prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one via action with various nitrogen nucleophiles, leading to potential applications in addressing fungal infections (El-Hashash et al., 2015).

Anticancer Research

Research into the anticancer properties of 7-Iodoquinazolin-2-amine derivatives includes the synthesis of novel polycarbo-substituted 4-anilinoquinazolines, which showed potential cytotoxicity against various cancer cell lines. These compounds were derived from 2-aryl-6-bromo-8-iodoquinazolines, highlighting a significant area of study for developing new cancer therapies (Paumo et al., 2016).

Antibacterial Properties

New 8-nitrofluoroquinolone derivatives, synthesized from a core structure similar to 7-Iodoquinazolin-2-amine, were investigated for their antibacterial properties. These compounds showed promising activity against both gram-positive and gram-negative bacterial strains, pointing towards potential applications in combating bacterial infections (Al-Hiari et al., 2007).

Applications in Cell Physiology

The modification of tertiary amines, including structures akin to 7-Iodoquinazolin-2-amine, for applications in studying cell physiology, was explored. This research demonstrated the efficient release of bioactive molecules in cellular environments, contributing to the understanding of cell signaling and function (Asad et al., 2017).

Drug Development and Optimization

The development of small libraries of 4-anilinoquinolines, including derivatives of 7-Iodoquinazolin-2-amine, led to the identification of potent inhibitors for Protein Kinase Novel 3 (PKN3), which is linked to various cancers. These findings offer a pathway for the development of new drugs targeting PKN3-related pathologies (Asquith et al., 2020).

Safety And Hazards

Direcciones Futuras

7-Iodoquinazolin-2-amine and its derivatives have potential applications in scientific research and industry1. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest6.

Propiedades

IUPAC Name |

7-iodoquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKSKODZZVPDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinazolin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)